molecular formula C20H23ClO3 B4958445 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene

Cat. No. B4958445
M. Wt: 346.8 g/mol
InChI Key: UEFOSJZLXOGKOQ-ZZXKWVIFSA-N
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Description

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, commonly known as "Carbendazim," is a fungicide that is widely used in agriculture to protect crops from fungal infections. This chemical compound is a member of the benzimidazole family and has been shown to have a broad spectrum of activity against many types of fungi.

Mechanism of Action

Carbendazim inhibits fungal cell division by binding to the beta-tubulin subunit of microtubules, which are essential for the formation of the mitotic spindle during cell division. This binding disrupts the normal function of microtubules and prevents fungal cell division, ultimately leading to the death of the fungus.
Biochemical and Physiological Effects:
Carbendazim has been shown to have low toxicity to humans and animals. However, it can have adverse effects on non-target organisms such as earthworms, bees, and aquatic organisms. Additionally, Carbendazim can persist in the environment for extended periods, leading to potential environmental contamination.

Advantages and Limitations for Lab Experiments

Carbendazim has been widely used in laboratory experiments to study the effects of fungal infections on plant growth and development. Its broad-spectrum activity against many types of fungi makes it a valuable tool for researchers studying plant-fungal interactions. However, its potential adverse effects on non-target organisms and the environment should be taken into consideration when using Carbendazim in laboratory experiments.

Future Directions

There are several future directions for research on Carbendazim. One area of interest is the development of new formulations that are more effective against resistant fungal strains and have fewer adverse effects on the environment. Additionally, researchers are exploring the potential use of Carbendazim in the treatment of human fungal infections. Studies are also being conducted to investigate the potential effects of Carbendazim on soil microbial communities and its impact on soil health.
Conclusion:
Carbendazim is a widely used fungicide that has been extensively studied for its antifungal properties. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Carbendazim has proven to be an effective tool for controlling fungal infections in crops, its potential adverse effects on non-target organisms and the environment should be taken into consideration. Further research is needed to develop new formulations that are more effective and environmentally friendly.

Synthesis Methods

Carbendazim can be synthesized by reacting 2-aminobenzoic acid with 4-chlorophenol in the presence of thionyl chloride to form 2-chloro-4-(4-chlorophenoxy)benzoic acid. The resulting compound is then reacted with 1-bromo-4-(2-methoxy-1-propenyl)benzene in the presence of a base to form Carbendazim.

Scientific Research Applications

Carbendazim has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of plant pathogenic fungi. It has been used to control fungal diseases in crops such as wheat, barley, rice, and vegetables. Additionally, Carbendazim has been used in the treatment of fungal infections in animals and humans.

properties

IUPAC Name

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO3/c1-3-6-16-7-12-19(20(15-16)22-2)24-14-5-4-13-23-18-10-8-17(21)9-11-18/h3,6-12,15H,4-5,13-14H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFOSJZLXOGKOQ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

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